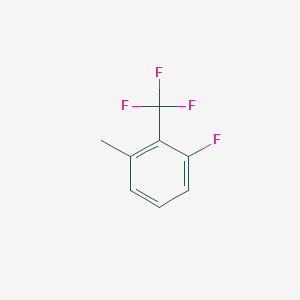

2-Fluoro-6-methylbenzotrifluoride

Descripción

2-Fluoro-6-methylbenzotrifluoride (CAS: 14752-66-0) is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a trifluoromethyl (-CF₃) group at the adjacent position. Its molecular formula is C₈H₆F₄, with a molecular weight of 202.13 g/mol . The compound is commercially available in high purity (95.0%) and is primarily utilized in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability .

The trifluoromethyl group and fluorine substituent confer unique physicochemical properties, including increased lipophilicity and resistance to enzymatic degradation. These features make it a valuable intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and herbicides .

Propiedades

IUPAC Name |

1-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRSGTNFYVPJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557708 | |

| Record name | 1-Fluoro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116850-34-1 | |

| Record name | 1-Fluoro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Fluoro-6-methylbenzotrifluoride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in various fields, including pharmacology and environmental science.

- Chemical Formula : C8H6F4

- Molecular Weight : 196.13 g/mol

- Structure : The compound features a benzene ring substituted with a fluorine atom and a trifluoromethyl group, contributing to its unique chemical reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Inhibition of Enzymatic Activity :

- Research indicates that fluorinated compounds can act as inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is involved in the hydrolysis of endocannabinoids. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), a potent signaling lipid that modulates neuroinflammatory processes .

- Anti-inflammatory Effects :

- Antitumor Activity :

Case Study 1: Neuroinflammation

A study investigated the effects of MAGL inhibitors in mouse models of neuroinflammation. Results demonstrated that treatment with compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating a protective effect against neurodegenerative conditions .

| Cytokine | Control Levels | Inhibitor Treatment Levels |

|---|---|---|

| IL-1β | High | Low |

| TNF-α | High | Low |

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of benzotrifluoride derivatives in various cancer cell lines. The results indicated that these compounds inhibited cell proliferation by inducing apoptosis and blocking cell cycle progression at the G1/S checkpoint .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | CDK inhibition |

| A549 (Lung) | 10 | Aurora kinase inhibition |

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Safety data indicate potential irritancy to skin and eyes, necessitating careful handling in laboratory settings .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Fluoro-6-methylbenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure enhances the biological activity of the resulting compounds.

1.1. Synthesis of Thrombosis Inhibitors

One notable application is its use in the synthesis of thrombosis inhibitors. The compound is utilized as a building block for creating more complex molecules that exhibit anticoagulant properties. For instance, derivatives of this compound have been reported to act as effective inhibitors of thrombin, which is crucial in blood coagulation processes .

1.2. Anticancer Agents

Recent studies have explored the potential of fluorinated compounds, including this compound, in developing anticancer agents. The introduction of fluorine atoms into organic molecules often improves their metabolic stability and bioavailability, making them more effective against cancer cells .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

2.1. Herbicide Development

Research indicates that this compound can be used to synthesize herbicides that target specific weed species while minimizing damage to crops. The incorporation of fluorine into herbicide structures can enhance their efficacy and selectivity .

2.2. Insecticides

Additionally, this compound has been investigated for its potential use in developing insecticides that are both effective and environmentally friendly. The fluorinated structure may contribute to improved insecticidal activity against various pests .

Mechanistic Studies and Computational Research

Mechanistic studies have been conducted to understand the reactivity and transformation pathways of this compound in chemical reactions.

3.1. Aryl Trifluoromethylation

A significant area of research involves the aryl trifluoromethylation process, where this compound acts as a precursor for generating trifluoromethylated aryl compounds under oxidative conditions. This reaction has been optimized to occur at room temperature, showcasing the compound's utility in synthetic organic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Thrombosis inhibitors | Acts as an intermediate for anticoagulant synthesis |

| Anticancer agents | Enhances metabolic stability and bioavailability | |

| Agrochemicals | Herbicide development | Improves efficacy and selectivity against weeds |

| Insecticides | Potential for environmentally friendly pest control | |

| Mechanistic Studies | Aryl trifluoromethylation | Room temperature reactions with high yields |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Fluoro-6-methylbenzotrifluoride, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Observations :

Electrophilic Reactivity :

- The chloro and bromo analogs exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) due to the better leaving-group ability of Cl⁻ and Br⁻ compared to F⁻ .

- This compound’s fluorine atom enhances ring stability but limits SNAr utility, making it more suited for directed ortho-metalation .

Biological Activity :

- The methoxy and carboxylic acid derivatives (e.g., 2-Methoxy-6-(trifluoromethyl)benzoic acid) show enhanced solubility, enabling use in aqueous-phase drug formulations .

- In contrast, this compound’s lipophilicity favors blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Versatility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.